molecular formula C12H10N6OS2 B5779152 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5779152
M. Wt: 318.4 g/mol
InChI Key: FIIBXWXZJYUTGC-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrazole-thioether linkage and a 1,3-thiazole substituent. The compound combines a tetrazole ring (known for metabolic stability and hydrogen-bonding capacity) with a thiazole moiety (a pharmacophore common in bioactive molecules). Structural characterization of such compounds typically employs IR, NMR, and mass spectrometry, as seen in analogous syntheses .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS2/c19-10(14-11-13-6-7-20-11)8-21-12-15-16-17-18(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIBXWXZJYUTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The thiazole ring can further enhance binding affinity through additional interactions with the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives with sulfanyl linkages and heterocyclic substituents. Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle(s) Substituents Molecular Weight (g/mol) Reported Bioactivities
Target Compound Tetrazole, Thiazole Phenyl (tetrazole), Thiazol-2-yl ~367–428 (estimated) Not explicitly reported
N-(4-Butylphenyl)-2-[(1-phenyl-tetrazol-5-yl)sulfanyl]acetamide Tetrazole Phenyl (tetrazole), 4-Butylphenyl 367.5 Not provided
2-{[5-(Diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole Diphenylmethyl, Pyrazin-2-yl Not specified Synthesis-focused; no bioactivity data
Compound 8t Oxadiazole Chloro-methylphenyl, Indol-3-ylmethyl 428.5 LOX, α-glucosidase, BChE inhibition
Compound 8u Oxadiazole Ethoxy-methylphenyl, Indol-3-ylmethyl 422 LOX, α-glucosidase, BChE inhibition
2-{[1-(4-Ethoxyphenyl)-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide Tetrazole Ethoxyphenyl, Isopropyl-phenyl 367.5 Not provided

Key Observations:

Heterocyclic Core Variations: The target compound’s tetrazole-thiazole combination differs from oxadiazole-pyrazine () or oxadiazole-indole () systems. Tetrazoles offer superior metabolic stability compared to oxadiazoles, which may hydrolyze under acidic conditions .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in 8t ) may increase reactivity or binding affinity, while bulky substituents (e.g., diphenylmethyl in ) could hinder membrane permeability.
  • The ethoxy group in ’s compound may improve solubility relative to the target compound’s unsubstituted phenyl group.

Biological Activity Trends: Compounds with indole moieties (8t, 8u ) exhibit inhibitory activity against LOX, α-glucosidase, and BChE, suggesting that the indole group contributes to broad-spectrum bioactivity. The target compound’s thiazole group may confer distinct target selectivity. No bioactivity data are available for tetrazole-acetamide analogs (), highlighting a gap in comparative studies.

However, substituents like the thiazole ring may affect logP and solubility .

Biological Activity

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. It features a phenyl group, a tetrazole ring, a thiazole ring, and an acetamide moiety. This unique combination of functional groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C18H16N4OS, with a molecular weight of approximately 476.5 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide exhibits significant antimicrobial and anticancer properties. The tetrazole ring acts as a bioisostere of carboxylic acids, facilitating interactions with enzymes and receptors similar to natural substrates. This characteristic may enhance its effectiveness against various pathogens and cancer cells by inhibiting specific molecular targets within biological pathways.

The compound's mechanism of action likely involves binding to specific enzymes or receptors, altering their activity and disrupting cellular pathways. This interaction can lead to various biological effects:

  • Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of several bacterial strains.
  • Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Studies

A study evaluated the antimicrobial efficacy against various bacterial strains, revealing that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli50

Anticancer Studies

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and activation of caspase pathways leading to apoptosis.

Cell LineIC50 (µM)
HeLa5
MCF-77

Structural Similarities with Other Compounds

The structural features of this compound allow for comparisons with other biologically active molecules. For instance:

Compound NameStructural FeaturesUnique Properties
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetonitrileContains an acetonitrile group instead of thiazoleSimilar reactivity but different biological activity
1-(2,4-dihydroxybenzothioyl)-1H-tetrazolesContains a tetrazole ringExhibits similar biological activities but lacks thiazole structure
2-amino thiazoleA simpler structure without tetrazoleCommonly used in medicinal chemistry but less complex

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